
3-Chloro-4-(trifluoromethoxy)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is a chemical compound with the CAS Number: 1017779-77-9 . It has a molecular weight of 254.59 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for “3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is 1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is a solid compound . It is stored at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis of PPARγ/δ Dual Agonists
3-Chloro-4-(trifluoromethoxy)phenylacetic acid: is used as an intermediate in the synthesis of PPARγ/δ dual agonists . These agonists are significant in the study of metabolic disorders, including diabetes and obesity. The compound’s role in facilitating solid-phase parallel synthesis allows for the efficient production of these therapeutically relevant molecules.
Development of A2B Adenosine Receptor Antagonists
The compound serves as a precursor in preparing heterocyclic xanthine derivatives, which act as highly potent and selective human A2B adenosine receptor antagonists . These antagonists have potential applications in treating conditions like asthma, myocardial ischemia, and other inflammatory diseases.
Steroid Sulfatase Inhibition
In the field of cancer research, particularly breast cancer, 3-Chloro-4-(trifluoromethoxy)phenylacetic acid is utilized in the development of new compounds that inhibit steroid sulfatase . These inhibitors are crucial as they can potentially reduce the levels of circulating estrogens, which are a known risk factor for breast cancer.
Trifluoromethoxylation Reagents
The trifluoromethoxy group is a novel moiety with unique features, making it valuable in various fields. The compound is involved in the creation of innovative reagents that facilitate trifluoromethoxylation reactions, making CF3O-containing compounds more accessible .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLIFIHZIRCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

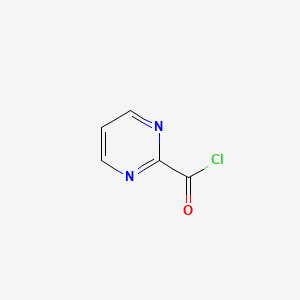
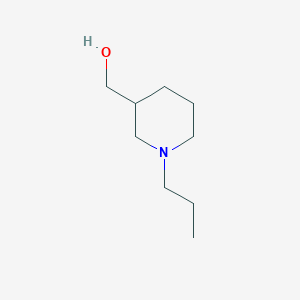
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)
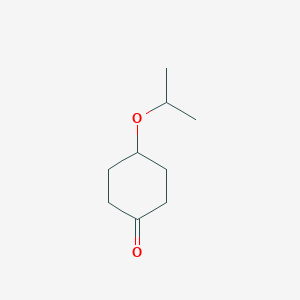
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
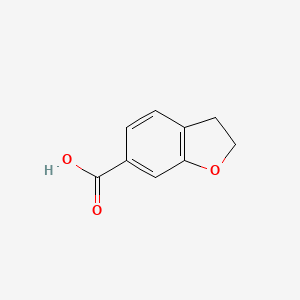
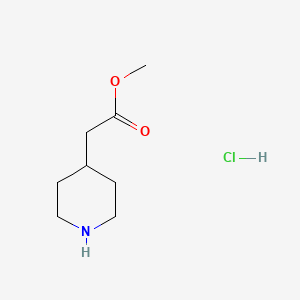
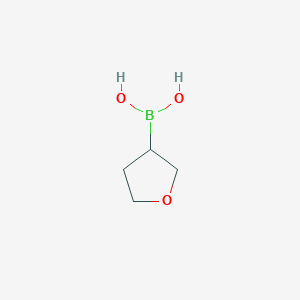
![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)
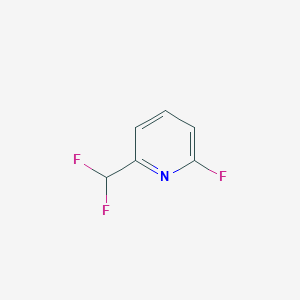
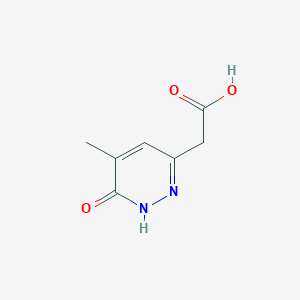
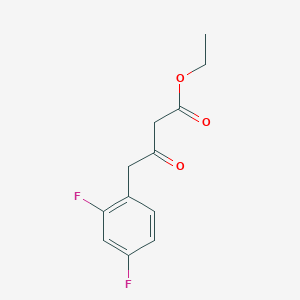
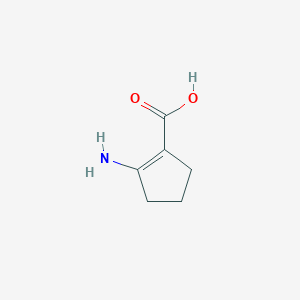
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide](/img/structure/B1319517.png)